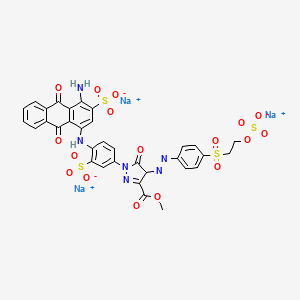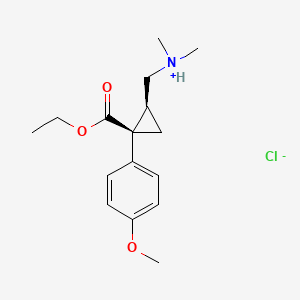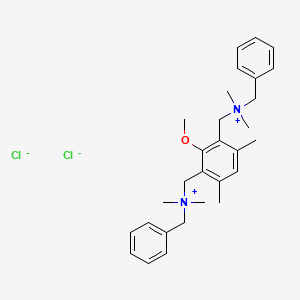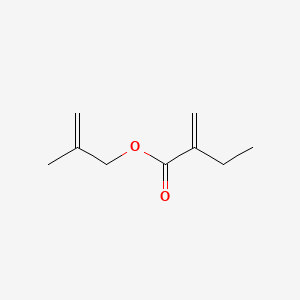![molecular formula C17H12S B13780795 Benzo[b]naphtho[1,2]thiophene, 4-methyl CAS No. 84258-61-7](/img/structure/B13780795.png)
Benzo[b]naphtho[1,2]thiophene, 4-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]naphtho[1,2]thiophene, 4-methyl is an aromatic organic compound with a molecular formula of C17H12S. This compound is part of the thiophene family, which is known for its high photoluminescence quantum efficiency and excellent carrier mobility . These properties make it significant in materials science, particularly in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2]thiophene, 4-methyl often involves multistep preparation, expensive metal-catalyst consumption, and strong alkaline or acidic conditions . One practical synthetic route is inspired by the biodegradation of benzothiophene. This method involves regioselective oxidation and Diels–Alder type dimerization . Another method includes the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .
Industrial Production Methods
The use of metal catalysts and strong reaction conditions are common in industrial synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[1,2]thiophene, 4-methyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzo[b]naphtho[1,2]thiophene, 4-methyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials for electronics, such as OFETs, OLEDs, and OPVs.
Mechanism of Action
The mechanism by which Benzo[b]naphtho[1,2]thiophene, 4-methyl exerts its effects involves interactions with various molecular targets and pathways. Computational studies have shown that oxidative addition performed on specific positions of the molecule has different kinetic barriers, influencing its reactivity . The compound’s photophysical properties are also influenced by its interactions with different Brønsted acids .
Comparison with Similar Compounds
Benzo[b]naphtho[1,2]thiophene, 4-methyl can be compared with other thiophene derivatives such as:
Benzo[b]thiophene: Known for its use in pharmaceuticals and materials science.
Benzo[c]thiophene: Another isomer with similar applications.
Dibenzothiophene: Widely used as a backbone unit in organic electronics.
The uniqueness of this compound lies in its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties and makes it a valuable compound in advanced material applications .
Properties
CAS No. |
84258-61-7 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-7-13-12(11)9-10-16-17(13)14-6-2-3-8-15(14)18-16/h2-10H,1H3 |
InChI Key |
LZLSFQYPDPVVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)


![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)




